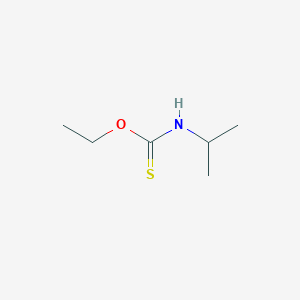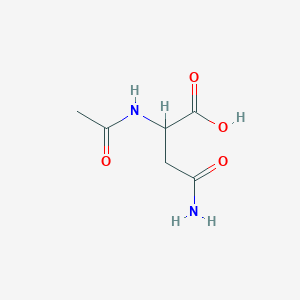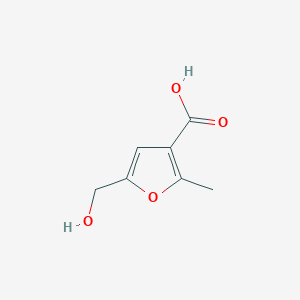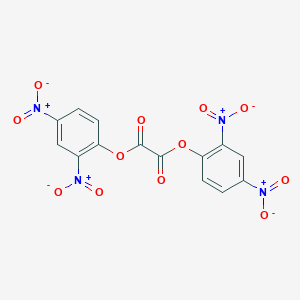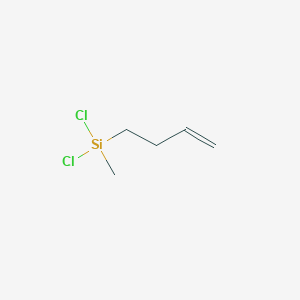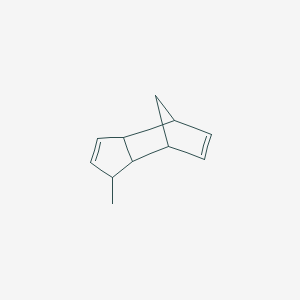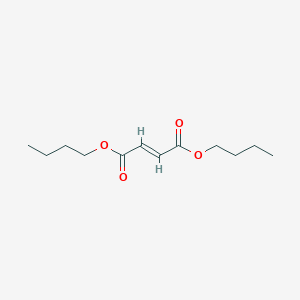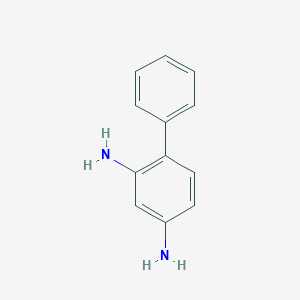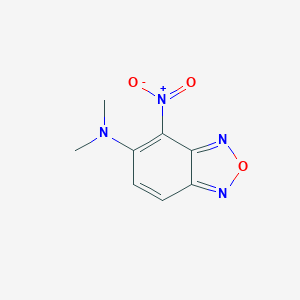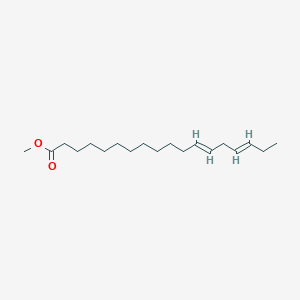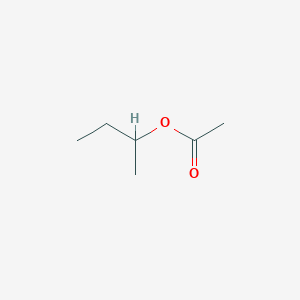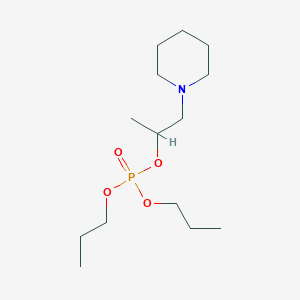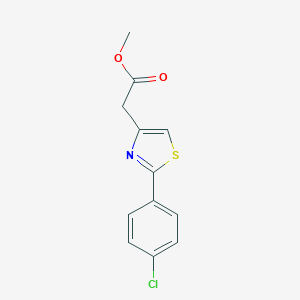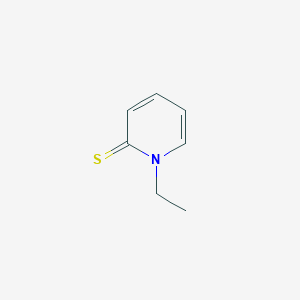
2(1H)-Pyridinethione, 1-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinethione, 1-ethyl- is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a derivative of pyridine and is known for its unique chemical properties that make it useful in different research areas.
科学研究应用
2(1H)-Pyridinethione, 1-ethyl- has been studied extensively for its potential applications in various fields of science. One of the main areas of research is its use as a corrosion inhibitor. It has been found to be effective in preventing the corrosion of metals such as steel, copper, and aluminum. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential use as an antifungal and antibacterial agent.
作用机制
The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl- is not fully understood. However, it is believed to work by forming a complex with metal ions, which prevents the metal ions from reacting with other substances and causing corrosion. It has also been found to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
生化和生理效应
2(1H)-Pyridinethione, 1-ethyl- has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects and can protect nerve cells from damage.
实验室实验的优点和局限性
One of the main advantages of using 2(1H)-Pyridinethione, 1-ethyl- in lab experiments is its effectiveness as a corrosion inhibitor. It is also relatively easy to synthesize and is readily available. However, its use is limited by its potential toxicity and its effects on living organisms are not fully understood.
未来方向
There are many future directions for the study of 2(1H)-Pyridinethione, 1-ethyl-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential use in the treatment of various diseases. Additionally, its potential use as an antibacterial and antifungal agent needs further investigation. Further research is also needed to fully understand its effects on living organisms and its potential toxicity.
Conclusion
2(1H)-Pyridinethione, 1-ethyl- is a chemical compound that has potential applications in various fields of science. Its unique chemical properties make it useful in different research areas such as corrosion inhibition, disease treatment, and antimicrobial activity. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. The development of new synthesis methods and the study of its potential use in various fields of science will lead to a better understanding of this compound and its potential applications.
属性
CAS 编号 |
19006-71-4 |
|---|---|
产品名称 |
2(1H)-Pyridinethione, 1-ethyl- |
分子式 |
C7H9NS |
分子量 |
139.22 g/mol |
IUPAC 名称 |
1-ethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-2-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI 键 |
SSNGYKOQGGLEIS-UHFFFAOYSA-N |
SMILES |
CCN1C=CC=CC1=S |
规范 SMILES |
CCN1C=CC=CC1=S |
同义词 |
1-Ethyl-2(1H)-pyridinethione |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
